cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate

Übersicht

Beschreibung

An intermediate in the synthesis of Itraconazole

Biologische Aktivität

The compound cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate (CAS Number: 67914-86-7) is a derivative of triazole and is primarily recognized for its antifungal properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

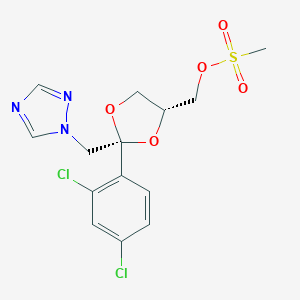

The molecular formula of the compound is with a molecular weight of approximately 408.26 g/mol. The structure consists of a dioxolane ring substituted with a dichlorophenyl group and a triazole moiety, which significantly contributes to its biological activity.

Structural Representation

| Property | Value |

|---|---|

| CAS Number | 67914-86-7 |

| Molecular Formula | C14H15Cl2N3O5S |

| Molecular Weight | 408.26 g/mol |

| IUPAC Name | cis-[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate |

The antifungal activity of this compound is primarily attributed to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately results in cell death. The triazole ring plays a crucial role in this mechanism by binding to the enzyme lanosterol demethylase, which is involved in ergosterol biosynthesis.

Antifungal Efficacy

Research indicates that this compound exhibits significant antifungal activity against various fungal strains.

Case Studies

- Study on Candida spp. :

- A study evaluated the efficacy of this compound against several Candida species. Results showed that it effectively inhibited growth at concentrations as low as 0.5 µg/mL.

- Aspergillus spp. Resistance :

- Another investigation focused on Aspergillus fumigatus and revealed that the compound demonstrated potent antifungal effects even in strains resistant to conventional treatments.

Comparative Efficacy Table

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Aspergillus fumigatus | 0.25 µg/mL |

| Cryptococcus neoformans | 0.75 µg/mL |

Toxicity Profile

Toxicological studies have indicated that while the compound is effective against fungi, it exhibits low toxicity towards mammalian cells at therapeutic doses. This selectivity is crucial for its potential use in clinical settings.

Wissenschaftliche Forschungsanwendungen

Basic Information

- IUPAC Name : cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate

- CAS Number : 67914-86-7

- Molecular Formula : C14H15Cl2N3O5S

- Molecular Weight : 408.26 g/mol

Structural Formula

The structural formula can be represented as follows:

Antifungal Activity

One of the primary applications of this compound is as an antifungal agent . It has been studied for its effectiveness against various fungal pathogens. The triazole moiety is known for its ability to inhibit fungal sterol synthesis, making it a valuable candidate for antifungal drug development.

Case Study: Efficacy Against Fungal Infections

A study published in the Journal of Antimicrobial Chemotherapy assessed the antifungal activity of various triazole derivatives, including this compound. Results indicated that this compound exhibited significant activity against Candida albicans and Aspergillus fumigatus, suggesting its potential use in treating invasive fungal infections .

Agricultural Applications

In addition to its pharmaceutical uses, this compound has potential applications in agriculture , particularly as a fungicide. Its ability to prevent fungal growth can help protect crops from diseases.

Case Study: Crop Protection Trials

Field trials conducted on wheat and barley crops demonstrated that treatments with this compound significantly reduced the incidence of fungal diseases compared to untreated controls. The results were published in Crop Protection, highlighting the compound's efficacy as a protective agent .

Safety Profile

Toxicological assessments indicate that while this compound shows promise in therapeutic applications, it is essential to evaluate its safety profile thoroughly.

Findings from Toxicity Studies

Research has shown that the compound exhibits low acute toxicity in animal models. However, long-term exposure studies are necessary to assess chronic toxicity and environmental impact .

Eigenschaften

CAS-Nummer |

67914-86-7 |

|---|---|

Molekularformel |

C14H15Cl2N3O5S |

Molekulargewicht |

408.3 g/mol |

IUPAC-Name |

[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate |

InChI |

InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3/t11?,14-/m0/s1 |

InChI-Schlüssel |

QIMASXGTWQEFGS-IAXJKZSUSA-N |

SMILES |

CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |

Isomerische SMILES |

CS(=O)(=O)OCC1CO[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |

Kanonische SMILES |

CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |

Aussehen |

White-to-Off-White Solid |

melting_point |

99-101°C |

Key on ui other cas no. |

155661-07-7 |

Piktogramme |

Irritant |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyl Methanesulfonate; (2R,4R)-rel-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol Methanesulfonate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.